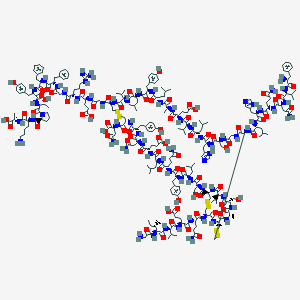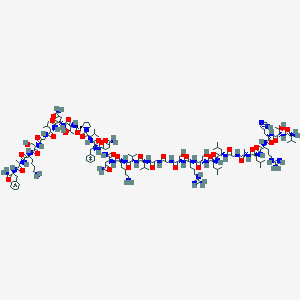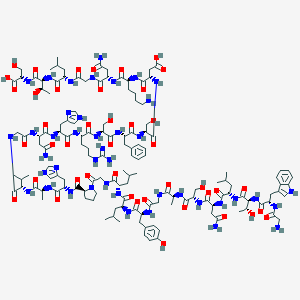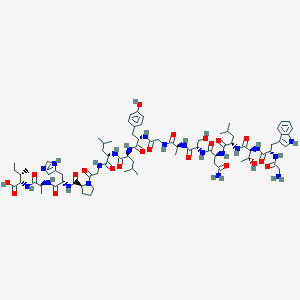
Galanin-(1-13)-bradykinin-(2-9)-amide
Übersicht
Beschreibung
Galanin-(1-13)-bradykinin-(2-9)-amide, also known as [Gln13]-galanin-(1-13)-bradykinin-(2-9)-amide, is a neuropeptide that has been the focus of scientific research in recent years. This peptide is a combination of two other neuropeptides, galanin and bradykinin, and is synthesized using solid-phase peptide synthesis. The peptide has been found to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
Binding and Antagonist Actions in Insulinoma Cells : M35 acts as a high-affinity galanin receptor ligand and demonstrates antagonist action in the rat spinal cord, rat hippocampus, and isolated mouse pancreatic islets. It shows dual effects on cyclic AMP production in insulinoma cells, acting as both an antagonist and agonist at different concentrations (Kask et al., 1995).
Agonistic Activity in Dorsal Root Ganglion : In the absence of endogenous galanin, M35 exhibits agonistic effects, enhancing neurite outgrowth from cultured adult mouse dorsal root ganglion neurons. It appears to act as a galanin receptor antagonist in the presence of galanin (Mahoney et al., 2003).
Specificity for Galanin Receptor Subtype 1 : M617, a variant of M35, shows increased specificity for Galanin Receptor Subtype 1 (GalR1) and exhibits agonistic activity, influencing signal transduction and feeding behavior in rats (Lundström et al., 2005).
Role in Pain Control and Nerve Injury : M35 has been shown to potentiate the facilitation of the flexor reflex by conditioning stimulation of cutaneous unmyelinated afferents in rats, with an enhanced effect after axotomy. This suggests a significant role in mediating spinal cord excitability and pain transmission (Wiesenfeld‐Hallin et al., 1992).
Improvement of Social Memory in Rats : The galanin-antagonist galantide, which is related to M35, has been found to improve social memory in rats (Arletti et al., 1997).
Wirkmechanismus
Target of Action
Galanin-(1-13)-bradykinin-(2-9)-amide is a complex peptide that interacts with multiple targets within the body. The primary targets of this compound are likely to be the receptors for the individual peptides, galanin and bradykinin . Galanin receptors are involved in a wide range of physiological processes, including pain modulation, feeding behavior, and insulin secretion . Bradykinin receptors play a crucial role in inflammation, blood pressure regulation, and pain sensation .
Mode of Action
The compound’s interaction with its targets involves binding to the respective receptors, triggering a cascade of intracellular events. For instance, the binding of galanin to its receptor can inhibit adenylate cyclase, reducing cAMP levels and affecting downstream signaling pathways . On the other hand, bradykinin binding to its receptor can activate phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol .
Biochemical Pathways
The affected pathways depend on the specific receptors involved and the cellular context. Galanin is known to influence the insulin signaling pathway, potentially affecting glucose metabolism . Bradykinin is involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure regulation, and pain sensation .
Pharmacokinetics
Like other peptides, it is expected to have a relatively short half-life in the body due to rapid degradation by proteases . Its bioavailability could be influenced by factors such as route of administration, presence of transporters, and binding to plasma proteins .
Result of Action
The molecular and cellular effects of Galanin-(1-13)-bradykinin-(2-9)-amide’s action would depend on the specific cell type and physiological context. Potential effects could include changes in cell signaling, gene expression, and cellular function related to the roles of galanin and bradykinin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Galanin-(1-13)-bradykinin-(2-9)-amide. Factors such as pH, temperature, and presence of other molecules can affect the stability of the peptide and its binding to receptors . Additionally, the physiological environment, including the presence of other signaling molecules, can influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-AEXVMZOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162199 | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanin-(1-13)-bradykinin-(2-9)-amide | |
CAS RN |
142846-71-7 | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M-35?
A1: Galanin-(1-13)-bradykinin-(2-9)-amide acts as a high-affinity antagonist at galanin receptors. [] This means it binds to these receptors and blocks the actions of the endogenous neuropeptide galanin.
Q2: What are the downstream effects of blocking galanin receptors with M-35, specifically in the context of pain modulation?
A2: Studies demonstrate that M-35 effectively antagonizes the inhibitory effect of galanin on pain transmission within the spinal cord. [] By blocking galanin receptors, M-35 leads to increased excitability in the spinal cord, particularly after nerve injury. [] This suggests a role for endogenous galanin in suppressing pain signals, an effect that is countered by M-35.
Q3: How does the effect of M-35 on pain modulation differ between animals with intact nerves versus those with nerve injury?
A3: Research shows that while M-35 can potentiate pain signals in animals with intact nerves, this effect is significantly enhanced after axotomy (nerve section). [] This indicates that the inhibitory role of galanin, and consequently the effect of blocking it with M-35, becomes more pronounced in the presence of nerve injury.
Q4: Besides pain modulation, what other physiological processes are influenced by M-35?
A4: M-35 has been shown to block the inhibitory effects of both exogenous and endogenous galanin on dopamine synthesis in tuberoinfundibular dopaminergic (TIDA) neurons. [] This suggests that galanin, and its modulation by antagonists like M-35, might play a role in regulating prolactin secretion.
Q5: Are there any studies highlighting the potential therapeutic applications of Galanin-(1-13)-bradykinin-(2-9)-amide?
A5: Research indicates that a Galanin-(1-13)-bradykinin-(2-9)-amide-like agonist, M617, could potentially alleviate insulin resistance in type 2 diabetic rats. [] While M-35 itself acts as an antagonist, the study on M617 suggests therapeutic potential for targeting the galanin system, particularly the GAL1 receptor, in managing conditions like diabetes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















